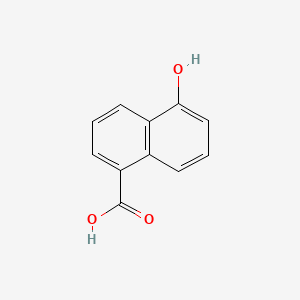

5-Hydroxy-1-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYMNZLORMNCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2O)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179112 | |

| Record name | 5-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-16-3 | |

| Record name | 5-Hydroxy-1-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-1-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXY-1-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AR33UX92C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-1-naphthoic Acid (CAS: 2437-16-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1-naphthoic acid, with the CAS number 2437-16-3, is an organic compound featuring a naphthalene core substituted with a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1] This bifunctional arrangement imparts a unique combination of acidic and phenolic properties, making it a molecule of interest in various chemical and pharmaceutical applications. It serves as a versatile intermediate in the synthesis of dyes and more complex pharmaceutical agents.[1] Furthermore, its structural motifs suggest potential biological activities, which are areas of ongoing investigation. This guide provides a comprehensive overview of the known properties, experimental protocols, and potential applications of this compound.

Core Properties

The fundamental physicochemical properties of this compound are summarized below, providing a snapshot of its characteristics for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2437-16-3 | [2] |

| Molecular Formula | C₁₁H₈O₃ | [2] |

| Molecular Weight | 188.18 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 235-236 °C | |

| Boiling Point | 445.7 °C at 760 mmHg | |

| Solubility | Limited solubility in water, soluble in organic solvents. | [1] |

| TPSA (Topological Polar Surface Area) | 57.53 Ų | [2] |

| LogP | 2.2436 | [2] |

Synthesis and Purification

Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction (General Procedure)

This protocol is a generalized adaptation of the Kolbe-Schmitt reaction for the synthesis of hydroxynaphthoic acids and may require optimization for this compound.

Materials:

-

5-Hydroxynaphthalene (1-naphthol)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Carbon dioxide (CO₂) gas

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification

-

Anhydrous, high-boiling point solvent (e.g., dibutyl carbitol)[4]

-

Toluene for extraction

Procedure:

-

Formation of the Naphtholate Salt: In a reaction vessel suitable for high-pressure reactions, dissolve 5-hydroxynaphthalene in an anhydrous solvent. Stoichiometrically add a strong base like NaOH or KOH to form the corresponding sodium or potassium naphtholate salt. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Carboxylation: Seal the reactor and pressurize with carbon dioxide gas (typically up to 100 atm). Heat the mixture to a temperature between 125-150°C.[5] The reaction time will need to be optimized but is typically several hours.

-

Work-up and Isolation: After cooling the reactor, vent the excess CO₂. The resulting product mixture contains the sodium or potassium salt of this compound.

-

Acidification and Precipitation: Add water to dissolve the salt and transfer the aqueous layer to a separate vessel. This aqueous solution can be washed with an organic solvent like toluene to remove any unreacted starting material or non-polar impurities.[4] Slowly add a mineral acid (e.g., H₂SO₄ or HCl) to the aqueous solution until it is acidic (pH ~2-3). This will protonate the carboxylate and cause the this compound to precipitate out of the solution.

-

Filtration and Drying: Collect the precipitated solid by filtration, wash with cold water to remove any remaining salts and acid, and dry under vacuum.

References

- 1. CAS 2437-16-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 6. Kolbe-Schmitt Reaction [organic-chemistry.org]

- 7. lscollege.ac.in [lscollege.ac.in]

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Hydroxynaphthalene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxynaphthalene-1-carboxylic acid, a naturally occurring compound first isolated from Streptomyces lividans, has garnered interest in the scientific community for its notable biological activities, including antibacterial and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth overview of the core physicochemical properties of this molecule, essential for its application in research, particularly in the fields of medicinal chemistry and drug development. The following sections detail these properties, the experimental methods for their determination, and a discussion of its known biological activities and potential mechanisms of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of 5-hydroxynaphthalene-1-carboxylic acid are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| IUPAC Name | 5-hydroxynaphthalene-1-carboxylic acid | [4][5] |

| CAS Number | 2437-16-3 | [1][4][6] |

| Molecular Formula | C₁₁H₈O₃ | [1][6] |

| Molecular Weight | 188.18 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 235-236 °C | [7] |

| Boiling Point | 445.7 °C at 760 mmHg | [7][8] |

| Density | 1.399 g/cm³ | [8] |

| Flash Point | 237.5 °C | [7][8] |

| Vapor Pressure | 1.0 x 10⁻⁸ mmHg at 25°C | [7][8] |

Solubility and Partitioning

| Property | Value/Description | Source |

| Water Solubility | Limited | [3] |

| Organic Solvent Solubility | Soluble in organic solvents | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.7 | [4] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections outline the general methodologies for measuring the key parameters of 5-hydroxynaphthalene-1-carboxylic acid.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry 5-hydroxynaphthalene-1-carboxylic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6][8]

-

Apparatus: The capillary tube is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated melting point apparatus. The capillary is positioned adjacent to a calibrated thermometer.

-

Heating: The sample is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transformed into a liquid (the end of melting) are recorded. This range is the melting point of the compound.[9]

Boiling Point Determination

For high-boiling point solids like 5-hydroxynaphthalene-1-carboxylic acid, the boiling point is typically determined under reduced pressure to prevent decomposition. However, a standard capillary method can be adapted for its determination.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the liquid compound (or molten solid) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[4][7][10][11]

-

Apparatus: The test tube assembly is attached to a thermometer and heated in a suitable heating bath.[7][12]

-

Heating and Observation: The bath is heated until a continuous stream of bubbles emerges from the open end of the capillary tube.[10] The heating is then discontinued, and the bath is allowed to cool slowly.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][12] This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.

Solubility Determination

Solubility is a critical parameter for drug development, influencing formulation and bioavailability.

Methodology: Qualitative and Quantitative Assessment

-

Solvent Selection: A range of solvents with varying polarities are chosen, including water, ethanol, acetone, and diethyl ether.[13][14][15]

-

Qualitative Assessment: A small, pre-weighed amount of 5-hydroxynaphthalene-1-carboxylic acid is added to a fixed volume of the chosen solvent in a test tube. The mixture is agitated vigorously at a constant temperature.[13][14] The solubility is observed and categorized as soluble, partially soluble, or insoluble.

-

Quantitative Assessment (e.g., Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of 5-hydroxynaphthalene-1-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol to ensure solubility.[16][17]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added incrementally from a burette.[16][17]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate before each measurement.[16]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[17]

LogP Determination

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.[18]

-

Partitioning: A known amount of 5-hydroxynaphthalene-1-carboxylic acid is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[19]

Biological Activity and Potential Signaling Pathways

5-Hydroxynaphthalene-1-carboxylic acid has been reported to exhibit both antibacterial and anti-inflammatory activities.[1][2][3] While the precise mechanisms of action for this specific compound are not yet fully elucidated, insights can be drawn from studies on structurally related compounds.

Antibacterial Activity

The compound is effective against both gram-positive and gram-negative bacteria.[1][2] Naphthoquinone derivatives, which share a similar core structure, are known to exert their antimicrobial effects through various mechanisms, including the disruption of the bacterial cell membrane, inhibition of cellular respiration, and generation of reactive oxygen species.[20]

Caption: Potential antibacterial mechanisms of 5-hydroxynaphthalene-1-carboxylic acid.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are of significant interest. Studies on other naphthol derivatives have shown that they can inhibit key inflammatory pathways. For instance, methyl-1-hydroxy-2-naphthoate has been demonstrated to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by inhibiting the activation of NF-κB and MAPK (p38 and JNK) signaling pathways.[21] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[21]

Caption: Putative anti-inflammatory signaling pathway inhibited by 5-hydroxynaphthalene-1-carboxylic acid.

Conclusion

5-Hydroxynaphthalene-1-carboxylic acid presents a compelling profile for further investigation in drug discovery and development. Its well-defined physicochemical properties, coupled with its inherent biological activities, make it a promising lead compound. This guide provides a foundational understanding of its characteristics and the methodologies to assess them, serving as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

References

- 1. 5-hydroxynaphthalene-1-carboxylic acid | 2437-16-3 | CAA43716 [biosynth.com]

- 2. 5-hydroxynaphthalene-1-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. CAS 2437-16-3: 5-Hydroxy-1-naphthoic acid | CymitQuimica [cymitquimica.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. This compound | C11H8O3 | CID 75531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pennwest.edu [pennwest.edu]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. byjus.com [byjus.com]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. scribd.com [scribd.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. edu.rsc.org [edu.rsc.org]

- 18. agilent.com [agilent.com]

- 19. acdlabs.com [acdlabs.com]

- 20. mdpi.com [mdpi.com]

- 21. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 5-Hydroxy-1-naphthoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Hydroxy-1-naphthoic acid in organic solvents, a critical parameter for its application in research, pharmaceutical development, and chemical synthesis. A comprehensive review of publicly available data reveals a lack of specific quantitative solubility values for this compound. However, qualitative assessments consistently indicate its solubility in various organic solvents and limited solubility in water. To provide a practical framework for researchers, this document presents a detailed experimental protocol for determining solubility using the gravimetric method. Furthermore, as a case study, quantitative solubility data for the structurally related compound, 1-Naphthoic acid, is provided to offer a relevant benchmark. This guide is intended to be a valuable resource for scientists and professionals working with this compound, enabling informed solvent selection and experimental design.

Introduction to this compound

This compound (CAS: 2437-16-3) is an aromatic organic compound with a molecular formula of C₁₁H₈O₃.[1][2][3][4][5] Its structure consists of a naphthalene backbone substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1] This dual functionality imparts acidic properties and makes it a versatile intermediate in the synthesis of dyes and pharmaceuticals.[1] Understanding its solubility in various organic solvents is paramount for applications such as reaction chemistry, purification, formulation, and drug delivery.

Solubility of this compound: Current State of Knowledge

A thorough search of scientific literature and chemical databases indicates a notable absence of publicly available quantitative solubility data for this compound in common organic solvents. The available information is qualitative in nature.

Qualitative Solubility Summary:

-

Organic Solvents: Generally described as soluble in organic solvents.[1]

-

Water: Exhibits limited solubility in water.[1]

The lack of specific data necessitates experimental determination of solubility for applications requiring precise concentrations. The following sections provide a detailed, standard experimental protocol for such a determination and present quantitative data for a closely related compound as a reference.

Case Study: Quantitative Solubility of 1-Naphthoic Acid

Given the data gap for this compound, we present the solubility data for the parent compound, 1-Naphthoic acid. This data serves as a useful reference point for researchers, illustrating the expected range of solubility in various organic solvents and its temperature dependence.

Data Presentation: Solubility of 1-Naphthoic Acid

The following table summarizes the mole fraction solubility (x₁) of 1-Naphthoic acid in nine different organic solvents at temperatures ranging from 293.15 K to 333.15 K.[6]

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Acetone | Ethyl Acetate | Toluene | Cyclohexane | n-Hexane |

| 293.15 | 0.1337 | 0.1152 | 0.1033 | 0.0918 | 0.2155 | 0.1588 | 0.0781 | 0.0102 | 0.0075 |

| 298.15 | 0.1545 | 0.1339 | 0.1204 | 0.1073 | 0.2443 | 0.1803 | 0.0903 | 0.0121 | 0.0089 |

| 303.15 | 0.1781 | 0.1551 | 0.1398 | 0.1249 | 0.2767 | 0.2046 | 0.1042 | 0.0143 | 0.0106 |

| 308.15 | 0.2048 | 0.1792 | 0.1619 | 0.1451 | 0.3131 | 0.2321 | 0.1201 | 0.0169 | 0.0126 |

| 313.15 | 0.2351 | 0.2065 | 0.1871 | 0.1683 | 0.3538 | 0.2632 | 0.1382 | 0.0199 | 0.0149 |

| 318.15 | 0.2694 | 0.2376 | 0.2158 | 0.1948 | 0.3994 | 0.2983 | 0.1589 | 0.0234 | 0.0177 |

| 323.15 | 0.3081 | 0.2729 | 0.2485 | 0.2252 | 0.4503 | 0.3379 | 0.1825 | 0.0276 | 0.0211 |

| 328.15 | 0.3519 | 0.3129 | 0.2857 | 0.2598 | 0.5072 | 0.3826 | 0.2094 | 0.0326 | 0.0251 |

| 333.15 | 0.4012 | 0.3582 | 0.3281 | 0.2994 | 0.5706 | 0.4331 | 0.2401 | 0.0386 | 0.0299 |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed protocol for the gravimetric method, a reliable and widely used technique for measuring the solubility of a solid in a liquid.[6] This method is suitable for determining the solubility of this compound in various organic solvents.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Isothermal jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Constant temperature water bath

-

Analytical balance (readable to ±0.1 mg)

-

Pre-heated syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles

-

Drying oven

-

Desiccator

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in the isothermal jacketed glass vessel.

-

Seal the vessel to prevent solvent evaporation.

-

Continuously agitate the mixture using a magnetic stirrer at a constant, controlled temperature maintained by the water bath.

-

Allow the system to equilibrate for a sufficient amount of time (typically several hours) to ensure the solution is saturated. Equilibrium can be confirmed by taking measurements at different time intervals until a constant concentration is observed.[6]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the solid particles to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated syringe to prevent precipitation due to temperature changes.

-

The syringe should be fitted with a filter to remove any undissolved solid particles.[6]

-

-

Gravimetric Analysis:

-

Immediately transfer the withdrawn sample to a pre-weighed, labeled weighing bottle.

-

Determine the exact weight of the solution using an analytical balance.[6]

-

Evaporate the solvent from the weighing bottle by placing it in a drying oven. The temperature should be below the boiling point of the solvent but sufficient to ensure complete evaporation.[6]

-

Cool the weighing bottle containing the dried solute to room temperature in a desiccator and then weigh it.

-

Repeat the process of drying, cooling, and weighing until a constant weight is achieved, indicating that all the solvent has been removed.[6]

-

4.3. Data Calculation

The mole fraction solubility (x₁) can be calculated using the following formula:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

Visualized Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently well-documented in public sources, this technical guide provides researchers with the necessary tools to address this information gap. By following the detailed gravimetric method protocol, scientists can accurately determine the solubility of this compound in solvents relevant to their specific applications. The inclusion of solubility data for the structurally similar 1-Naphthoic acid offers a valuable point of reference. This guide serves as a foundational resource for facilitating the effective use of this compound in research and development.

References

Spectroscopic Characterization of 5-Hydroxy-1-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxy-1-naphthoic acid, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental spectra in the public domain, this document presents a combination of predicted spectroscopic data for this compound and experimental data for the closely related isomer, 6-Hydroxy-1-naphthoic acid, for comparative analysis. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to guide researchers in their analytical workflows. This guide is intended to be a valuable resource for scientists and professionals involved in the characterization and utilization of naphthoic acid derivatives.

Introduction

This compound (CAS 2437-16-3) is an aromatic carboxylic acid with significant potential in organic synthesis and medicinal chemistry.[1][2] Its structural elucidation and purity assessment are critical for its application in research and development. Spectroscopic techniques such as NMR, IR, and UV-Vis are indispensable tools for these purposes. While experimental spectroscopic data for many naphthoic acid derivatives are readily available, specific experimental spectra for this compound are not widely published. This guide aims to bridge this gap by providing predicted data for the target molecule and experimental data for a structurally similar compound, alongside standardized protocols for acquiring such data.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are based on computational models and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H2 | 7.5 - 7.7 | d | ~8.0 |

| H3 | 7.2 - 7.4 | t | ~7.8 |

| H4 | 8.0 - 8.2 | d | ~8.2 |

| H6 | 7.0 - 7.2 | d | ~7.5 |

| H7 | 7.4 - 7.6 | t | ~7.9 |

| H8 | 8.1 - 8.3 | d | ~8.5 |

| 5-OH | 9.5 - 10.5 | s (broad) | - |

| 1-COOH | 12.0 - 13.0 | s (broad) | - |

Disclaimer: Data is predicted and has not been experimentally verified.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~125 |

| C2 | ~124 |

| C3 | ~122 |

| C4 | ~130 |

| C4a | ~135 |

| C5 | ~155 |

| C6 | ~115 |

| C7 | ~126 |

| C8 | ~118 |

| C8a | ~132 |

| COOH | ~170 |

Disclaimer: Data is predicted and has not been experimentally verified.

Experimental Spectroscopic Data for 6-Hydroxy-1-naphthoic Acid (Isomer Reference)

The following tables present available experimental spectroscopic data for the isomer 6-Hydroxy-1-naphthoic acid (CAS 2437-17-4) for comparative purposes.

Table 3: Experimental ¹H NMR Data for 6-Hydroxy-1-naphthoic Acid

| Solvent | Chemical Shifts (ppm) and Multiplicities | Reference |

| DMSO-d₆ | 8.87 (d, J = 8.6 Hz, 1H), 8.16 (m, 2H), 8.08 – 7.94 (m, 1H), 7.74 – 7.46 (m, 3H), 13.17 (s, 1H) | [3] |

Table 4: Experimental ¹³C NMR Data for 6-Hydroxy-1-naphthoic Acid

| Solvent | Chemical Shifts (ppm) | Reference |

| DMSO-d₆ | 169.1, 133.9, 133.4, 131.1, 130.3, 129.1, 128.2, 128.1, 126.7, 126.0, 125.4 | [3] |

Table 5: Experimental IR Data for 6-Hydroxy-1-naphthoic Acid

| Sample Phase | Key Absorptions (cm⁻¹) | Functional Group Assignment | Reference |

| Solid | 3400-2400 (broad) | O-H stretch (carboxylic acid and phenol) | [4] |

| ~1680 | C=O stretch (carboxylic acid) | [4] | |

| ~1600, ~1450 | C=C stretch (aromatic) | [4] | |

| ~1250 | C-O stretch (phenol and carboxylic acid) | [4] |

Table 6: Experimental UV-Vis Data for Naphthoic Acid Derivatives (Reference)

| Compound | Solvent | λmax (nm) | Reference |

| 1-Naphthoic Acid | Ethanol | 293 | Not specified |

| 2-Naphthoic Acid | Acidic Mobile Phase | 236, 280, 334 | Not specified |

Note: Specific UV-Vis data for this compound was not found. The data for related naphthoic acids are provided for general reference.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Set appropriate parameters, including spectral width, acquisition time, and number of scans.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption, which is characteristic of the electronic transitions within the molecule.

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the sample of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range (typically 0.2-1.0).

-

-

Spectral Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with a cuvette containing the sample solution.

-

Scan the sample over a wavelength range (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship for structural elucidation.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Hydroxy-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1-naphthoic acid, a key organic compound, holds significant interest in medicinal chemistry and organic synthesis. Its biological activity and utility as a synthetic intermediate are intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive overview of the current understanding of the molecular structure and conformation of this compound. While a definitive experimental crystal structure is not publicly available, this document compiles and analyzes computed data, outlines relevant experimental protocols for its synthesis and characterization, and presents theoretical insights into its molecular geometry.

Introduction

This compound (C₁₁H₈O₃) is a derivative of naphthalene bearing both a hydroxyl and a carboxylic acid functional group.[1] This substitution pattern imparts unique chemical properties and potential biological activities, making it a molecule of interest for researchers in drug discovery and materials science. A thorough understanding of its molecular structure, including bond lengths, bond angles, and conformational preferences, is crucial for predicting its interactions with biological targets and for designing novel derivatives with enhanced properties.

Molecular Structure and Properties

While a specific crystallographic study for this compound is not available in open-access databases, we can infer its structural properties from computed data and analysis of related compounds.

Computed Molecular Properties

A summary of computed physicochemical properties for this compound is presented in Table 1. These values are derived from computational models and provide valuable insights into the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₃ | [1][2][3] |

| Molecular Weight | 188.18 g/mol | [2][3] |

| XLogP3 | 2.7 | [2][3] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 57.5 Ų | [3] |

| Complexity | 227 |

Conformational Analysis (Theoretical)

The primary conformational flexibility in this compound arises from the rotation of the carboxylic acid group relative to the naphthalene ring. Computational studies on related naphthoic acid derivatives suggest that the carboxylic acid group is likely to be slightly twisted out of the plane of the naphthalene ring to relieve steric strain.

A computational study on ortho-substituted naphthoic acids provides some insight into the expected bond lengths and angles, although it does not specifically detail this compound.[4] For a generic o-hydroxy naphthoic acid, the study reports theoretical values for key bond lengths.[4] It is important to note that these are theoretical values for a related isomer and should be considered as estimations for this compound.

| Bond | Theoretical Bond Length (Å) |

| C11-C10 | 1.499 |

| C11-O12 | 1.233 |

| C-O (hydroxyl) | 1.389 |

| C11-O13 | 1.389 |

Table 2: Theoretical bond lengths for a generic o-hydroxy naphthoic acid as a proxy for this compound.[4]

The dihedral angle between the carboxylic acid group and the naphthalene ring is a critical parameter. In the absence of experimental data, computational modeling would be required to predict the most stable conformation.

Experimental Protocols

Synthesis of Hydroxynaphthalene Carboxylic Acids

A general method for the synthesis of hydroxynaphthalene carboxylic acids is the Kolbe-Schmitt reaction.[5] This reaction involves the carboxylation of a naphtholate salt under pressure and high temperature.

Protocol: Kolbe-Schmitt Reaction [5]

-

Formation of Sodium Naphtholate: 1-Naphthol is dissolved in an aqueous solution of sodium hydroxide to form sodium 1-naphtholate. The solution is then evaporated to dryness to obtain the solid salt.

-

Carboxylation: The dry sodium 1-naphtholate is placed in an autoclave. The vessel is pressurized with carbon dioxide (typically 5-7 atm) and heated to a temperature of 120-140°C for several hours.

-

Work-up: After cooling, the reaction mixture is dissolved in water. The desired this compound is precipitated by acidification with a mineral acid, such as hydrochloric acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Caption: Generalized workflow for the synthesis and characterization of this compound.

Single-Crystal X-ray Diffraction

To obtain definitive data on the molecular structure and conformation, single-crystal X-ray diffraction is the gold standard.

Protocol: Single-Crystal Growth and X-ray Diffraction

-

Crystal Growth: Single crystals of this compound can be grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, acetone).

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and dihedral angles.

Potential Signaling Pathway Involvement

Given its structure as a hydroxylated aromatic carboxylic acid, this compound could potentially interact with various biological signaling pathways. For instance, it might act as a ligand for nuclear receptors or inhibit enzymes involved in inflammatory pathways. The diagram below illustrates a hypothetical signaling pathway where this molecule could play a role.

Caption: A hypothetical signaling pathway illustrating the potential interaction of this compound with a nuclear receptor and an inflammatory enzyme.

Conclusion

This technical guide has summarized the available information on the molecular structure and conformation of this compound. While a definitive experimental crystal structure remains to be determined, computational data provides valuable insights into its physicochemical properties and potential geometry. The provided experimental protocols offer a starting point for its synthesis and detailed structural characterization. Further research, particularly single-crystal X-ray diffraction studies, is necessary to fully elucidate the precise three-dimensional structure and conformational landscape of this important molecule, which will undoubtedly aid in the rational design of new therapeutic agents and functional materials.

References

An In-Depth Technical Guide to the Synthesis of 5-Hydroxy-1-naphthoic Acid from Naphthalene Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-hydroxy-1-naphthoic acid, a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals, starting from the readily available precursor, naphthalene.[1][2] This document details the core chemical transformations, including sulfonation, alkali fusion, and carboxylation, supported by detailed experimental protocols, quantitative data, and process visualizations to aid in research and development.

Synthetic Strategy Overview

The synthesis of this compound from naphthalene can be efficiently achieved through a three-step process. This strategy involves the initial disulfonation of naphthalene to yield naphthalene-1,5-disulfonic acid. This intermediate is then converted to 1,5-dihydroxynaphthalene through a high-temperature alkali fusion. The final step involves the regioselective mono-carboxylation of 1,5-dihydroxynaphthalene using the Kolbe-Schmitt reaction to afford the target molecule, this compound.

References

The Biological Versatility of 5-Hydroxynaphthalene-1-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxynaphthalene-1-carboxylic acid, a naturally occurring compound first isolated from the actinobacterium Streptomyces lividans, has garnered scientific interest for its diverse biological activities.[1] This technical guide provides a comprehensive review of its known biological effects, focusing on its antibacterial and anti-inflammatory properties. While specific quantitative data and detailed mechanistic pathways for this particular molecule remain areas for further investigation, this document summarizes the existing knowledge and provides generalized experimental approaches based on studies of related compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₃ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| CAS Number | 2437-16-3 | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water | [2] |

Biological Activities

Antibacterial Activity

Anti-inflammatory Properties

The compound has also been noted for its anti-inflammatory properties.[1] The potential mechanisms underlying this activity are yet to be elucidated, and quantitative data, such as the half-maximal inhibitory concentration (IC50) required to inhibit specific inflammatory markers, have not been reported.

Experimental Protocols

While specific experimental protocols for 5-hydroxynaphthalene-1-carboxylic acid are not detailed in the available literature, the following methodologies represent standard approaches for evaluating the antibacterial and anti-inflammatory activities of related naphthoic acid derivatives.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Antibacterial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

-

Compound Dilution: A serial two-fold dilution of 5-hydroxynaphthalene-1-carboxylic acid is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for In Vitro Anti-inflammatory Assay

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Protocol:

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded into 96-well plates.

-

Compound Treatment: The cells are pre-treated with various concentrations of 5-hydroxynaphthalene-1-carboxylic acid for a specified period.

-

LPS Stimulation: Inflammation is induced by adding LPS to the cell culture medium.

-

Incubation: The plates are incubated for 24 hours to allow for the production of inflammatory mediators.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage inhibition of NO production by the compound is calculated relative to the LPS-stimulated control.

Potential Mechanisms of Action (Hypothetical)

The precise molecular mechanisms by which 5-hydroxynaphthalene-1-carboxylic acid exerts its biological effects have not been elucidated. Based on the activities of structurally related compounds, the following pathways represent potential areas of investigation.

Hypothetical Antibacterial Mechanism

The antibacterial action could potentially involve the disruption of bacterial cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Potential Antibacterial Targets

Caption: Potential antibacterial mechanisms of action.

Hypothetical Anti-inflammatory Signaling Pathway

The anti-inflammatory effects might be mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways.

Potential Anti-inflammatory Signaling Cascade

Caption: Potential anti-inflammatory signaling pathway modulation.

Conclusion and Future Directions

5-Hydroxynaphthalene-1-carboxylic acid presents a promising scaffold for the development of novel therapeutic agents, given its demonstrated antibacterial and anti-inflammatory activities. However, a significant knowledge gap exists regarding its quantitative efficacy and mechanism of action. Future research should prioritize:

-

Quantitative Biological Evaluation: Determination of MIC values against a panel of clinically relevant bacteria and IC50 values in various in vitro and in vivo models of inflammation.

-

Mechanism of Action Studies: Identification of the specific cellular targets and signaling pathways modulated by the compound to understand its mode of action at the molecular level.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

Addressing these research questions will be crucial in fully elucidating the therapeutic potential of 5-hydroxynaphthalene-1-carboxylic acid and its derivatives.

References

The Synthesis of 5-Hydroxy-1-naphthoic Acid Derivatives and Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-hydroxy-1-naphthoic acid and its derivatives and analogs. It includes detailed experimental protocols for key synthetic methods, a summary of quantitative data in structured tables for comparative analysis, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Core Synthetic Strategies

The synthesis of this compound and its analogs primarily relies on a few key chemical transformations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Carboxylation of Naphthols: The Kolbe-Schmitt Reaction

A fundamental and widely used method for the synthesis of hydroxyaromatic carboxylic acids is the Kolbe-Schmitt reaction. This reaction involves the carboxylation of a phenoxide or naphthoxide ion with carbon dioxide, typically under pressure and at elevated temperatures.[1][2] For the synthesis of hydroxy naphthoic acids, the potassium salt of the corresponding naphthol is generally used.[3] The reaction conditions, such as temperature and the choice of alkali metal, can influence the regioselectivity of the carboxylation.

Organometallic Approaches: Grignard Reagents

An alternative strategy involves the use of organometallic reagents. For instance, α-naphthoic acid can be synthesized by the reaction of α-naphthylmagnesium bromide, a Grignard reagent, with carbon dioxide.[4] This method offers a versatile route to various naphthoic acids, provided the corresponding halogenated naphthalene is accessible.

Modern Synthetic Methods

Recent advancements in organic synthesis have introduced novel methods for the preparation of naphthoic acid derivatives. One such method is the Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes, which provides access to novel substitution patterns of 1-hydroxy-2-naphthoic acid esters.[5]

Data Presentation: Synthesis of this compound and Derivatives

The following tables summarize quantitative data for the synthesis of this compound and its derivatives based on published experimental protocols.

Table 1: Synthesis of Hydroxy Naphthoic Acids via Kolbe-Schmitt Reaction

| Starting Material | Base | Temperature (°C) | Pressure (atm) | Product | Yield (%) |

| β-Naphthol | Potassium Hydroxide | 120-150 | Superatmospheric | 2-Hydroxy-1-naphthoic acid | 61.9 - 72.7 |

| α-Naphthol | Potassium Hydroxide | ~120 | 15-20 psi | 1-Hydroxy-2-naphthoic acid | High (not specified) |

| Phenol | Sodium Hydroxide | 125 | 100 | Salicylic acid | Nearly quantitative |

Data compiled from various sources, including patents describing the Kolbe-Schmitt reaction.[2][3]

Table 2: Synthesis of Naphthoic Acid Amide Derivatives

| Starting Material | Amine | Condensing Agent | Solvent | Product | Yield (%) |

| 1-Hydroxy-2-naphthoic acid | Various aromatic amines | DMTMM | Not specified | Naphthoquinone aromatic amides | Good to excellent |

DMTMM: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound and its derivatives.

Protocol 1: Synthesis of 2-Hydroxy-1-naphthoic Acid via Kolbe-Schmitt Reaction

Materials:

-

β-Naphthol

-

Dibutyl carbitol

-

45% aqueous potassium hydroxide solution

-

Carbon dioxide

-

Toluene

-

50% aqueous sulfuric acid solution

-

Water

Procedure:

-

Charge a reaction flask equipped with a stirrer and distillation column with 50 grams of β-naphthol and 500 grams of dibutyl carbitol.

-

Stir the mixture at approximately 25°C while adding 42 grams of a 45% aqueous potassium hydroxide solution.

-

After the formation of potassium β-naphtholate is complete, distill the mixture at a pressure of about 15 mm Hg and a temperature of 120-130°C to remove water.

-

Cool the anhydrous mixture to about 90°C and introduce carbon dioxide gas at a rate to maintain the temperature between 90-100°C until the carboxylation is complete.

-

To the resulting thick product mixture, add 250 grams of water at about 90°C.

-

Separate the aqueous layer from the organic dibutyl carbitol layer.

-

Treat the aqueous layer with about 70 grams of toluene to extract any remaining organic material.

-

Acidify the aqueous solution at 25°C to a pH of about 1-2 by adding approximately 63 grams of a 50% aqueous sulfuric acid solution.

-

The precipitated 2-hydroxy-1-naphthoic acid is separated by filtration, washed with water until free of acid, and dried.[3] This procedure has been reported to yield approximately 47.4 grams (72.7%) of the product.[3]

Protocol 2: Synthesis of α-Naphthoic Acid via Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous ether

-

α-Bromonaphthalene

-

Iodine (crystal)

-

Dry benzene

-

Dry carbon dioxide

-

25% Sulfuric acid

-

25% Sodium hydroxide

-

Toluene

Procedure:

-

In a 2-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place 24.3 g (1 gram atom) of magnesium turnings.

-

Cover the magnesium with 100 cc of anhydrous ether and add 10 cc (15 g, 0.07 mole) of α-bromonaphthalene with a crystal of iodine to initiate the reaction, warming gently if necessary.

-

Once the reaction starts, add a solution of 192 g (0.93 mole) of α-bromonaphthalene in 500 cc of anhydrous ether at a rate that maintains a vigorous but controlled reaction.

-

After the addition is complete, continue stirring and refluxing for 30 minutes.

-

Dissolve the resulting Grignard reagent by adding 533 cc of dry benzene.

-

Cool the reaction mixture to -7°C in an ice-salt bath.

-

Introduce a stream of dry carbon dioxide above the surface of the stirred reaction mixture, maintaining the temperature below -2°C.

-

After the reaction is complete (typically 1.25-1.5 hours), slowly add 25% sulfuric acid with stirring until the excess magnesium dissolves.

-

Separate the organic layer and extract the aqueous layer with two 100-cc portions of ether.

-

Combine the organic extracts and wash with three 100-cc portions of 25% sodium hydroxide.

-

Heat the combined alkaline extracts to 100°C to remove volatile impurities, then cool and acidify with 50% sulfuric acid.

-

Collect the crude α-naphthoic acid by filtration, wash with water, and dry.

-

Recrystallize the crude product from hot toluene to yield 118-121 g (68-70%) of pure α-naphthoic acid.[4]

Mandatory Visualizations

Signaling Pathways

Derivatives of naphthoic acids, particularly naphthoquinones, have been shown to modulate key cellular signaling pathways involved in inflammation and oxidative stress response.

Caption: Modulation of Nrf2/ARE and NF-κB signaling pathways by naphthoic acid derivatives.

Experimental Workflows

The following diagram illustrates a general experimental workflow for the synthesis, purification, and characterization of this compound derivatives.

References

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. scienceinfo.com [scienceinfo.com]

- 3. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of 5-Hydroxy-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1-naphthoic acid is an organic compound featuring a naphthalene core substituted with both a hydroxyl and a carboxylic acid group.[1] This substitution pattern imparts specific chemical properties and suggests potential for fluorescence, making it a molecule of interest in various scientific domains, including materials science and drug development.[1] Its structural similarity to other fluorescent naphthoic acid derivatives underscores the need for a detailed characterization of its photophysical behavior.

This technical guide provides a summary of the currently available physicochemical data for this compound. Critically, it highlights the absence of comprehensive published data on its core photophysical properties and furnishes detailed experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers seeking to investigate and utilize the optical properties of this compound.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Chemical Structure | C₁₁H₈O₃ | [2][3] |

| Molecular Weight | 188.18 g/mol | [2][4][3] |

| CAS Number | 2437-16-3 | [3][5] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 235-236 °C | |

| Boiling Point | 445.7 °C at 760 mmHg | [4] |

| Density | 1.399 g/cm³ | [4][5] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| pKa | Data not available | |

| logP | 2.2436 | [3] |

Photophysical Properties: Current Status

A comprehensive literature search did not yield specific quantitative data on the core photophysical properties of this compound. Key parameters such as the absorption maximum (λmax), emission maximum (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τ) remain to be experimentally determined and published.

The photophysical properties of structurally related compounds, such as 1-hydroxy-2-naphthoic acid, have been investigated.[6][7] These studies reveal that the photophysics of hydroxynaphthoic acids can be complex, often influenced by factors like solvent polarity, pH, and the potential for excited-state intramolecular proton transfer (ESIPT).[6][7][8] It is plausible that this compound exhibits similarly interesting behavior, warranting a thorough experimental investigation.

Experimental Protocols for Photophysical Characterization

To address the current gap in knowledge, the following section provides detailed experimental protocols for the systematic characterization of the photophysical properties of this compound.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure to determine the absorption spectrum and molar absorptivity of this compound.

-

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar extinction coefficient (ε).

-

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane)

-

Calibrated volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

-

-

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 50 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 200-500 nm).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the measurements and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra for each of the diluted solutions.

-

Data Analysis:

-

Identify the λmax from the spectra.

-

Construct a Beer-Lambert plot of absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of the Beer-Lambert plot (slope = ε × path length).

-

-

Steady-State Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence excitation and emission spectra.

-

Objective: To determine the excitation and emission maxima (λex and λem) and the Stokes shift.

-

Materials:

-

Dilute solutions of this compound (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects)

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides)

-

Spectrofluorometer

-

-

Procedure:

-

Emission Spectrum:

-

Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

-

Scan the emission monochromator over a wavelength range red-shifted from the excitation wavelength (e.g., if λex = 350 nm, scan from 360 nm to 700 nm).

-

The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

-

-

Excitation Spectrum:

-

Set the emission monochromator to the λem determined above.

-

Scan the excitation monochromator over a wavelength range blue-shifted from the emission wavelength (e.g., 250 nm to the emission wavelength minus 10 nm).

-

The resulting spectrum should resemble the absorption spectrum and confirms the absorbing species is responsible for the observed emission.

-

-

Data Analysis:

-

Determine λex and λem.

-

Calculate the Stokes shift (in nm or cm⁻¹) as the difference between the excitation and emission maxima.

-

-

Fluorescence Quantum Yield (ΦF) Determination

The relative method, using a well-characterized standard, is a common approach for determining the fluorescence quantum yield.

-

Objective: To quantify the efficiency of the fluorescence process.

-

Materials:

-

Dilute solutions of this compound and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546) with absorbance values < 0.1 at the excitation wavelength.

-

Spectrofluorometer

-

-

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilutions for both the standard and the sample in the same solvent if possible.

-

Absorption Spectra: Measure the UV-Vis absorption spectra of all solutions.

-

Fluorescence Spectra: Measure the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument parameters.

-

Data Integration: Integrate the area under the emission spectra for both the sample and the standard.

-

Calculation: The quantum yield is calculated using the following equation: ΦF, sample = ΦF, std × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) Where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

-

Fluorescence Lifetime (τ) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.

-

Objective: To measure the average time the molecule spends in the excited state before returning to the ground state via fluorescence.

-

Materials:

-

Dilute solution of this compound

-

TCSPC instrument with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive detector.

-

-

Procedure:

-

Instrument Setup: Set up the TCSPC system, including the excitation source wavelength and pulse repetition rate.

-

Instrument Response Function (IRF): Measure the IRF using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Sample Measurement: Measure the fluorescence decay of the this compound solution at the emission maximum.

-

Data Analysis:

-

Deconvolute the instrument response function from the measured fluorescence decay.

-

Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s). For a single exponential decay, the equation is I(t) = I₀ * exp(-t/τ), where τ is the fluorescence lifetime.

-

-

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive photophysical characterization of this compound.

Caption: Experimental workflow for the photophysical characterization of this compound.

Conclusion

While this compound presents an interesting scaffold for potential applications in materials science and drug development, a significant gap exists in the scientific literature regarding its fundamental photophysical properties. This technical guide consolidates the available physicochemical data and provides a clear and detailed roadmap for researchers to systematically characterize its absorption and emission behavior. The outlined experimental protocols for UV-Vis absorption, steady-state and time-resolved fluorescence spectroscopy will enable the generation of a complete photophysical profile, which is essential for unlocking the full potential of this molecule in future research and applications.

References

- 1. CAS 2437-16-3: this compound | CymitQuimica [cymitquimica.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CAS#:2437-16-3 | Chemsrc [chemsrc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Photophysical Properties of 5-Hydroxy-1-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key photophysical parameters, quantum yield and fluorescence lifetime, with a focus on 5-Hydroxy-1-naphthoic acid. While extensive literature searches did not yield specific experimental data for the quantum yield and fluorescence lifetime of this compound, this document details the established experimental protocols for their determination. The methodologies presented herein, including the comparative method for quantum yield and time-correlated single photon counting (TCSPC) for fluorescence lifetime, offer a robust framework for researchers to characterize this and other fluorescent molecules. This guide is intended to be a valuable resource for scientists in drug development and related fields who require a thorough understanding of these fundamental photophysical properties.

Introduction to Photophysical Properties

The efficacy of fluorescent molecules in various applications, from bio-imaging to drug delivery, is fundamentally governed by their photophysical properties. Two of the most critical parameters are the fluorescence quantum yield (Φ) and the fluorescence lifetime (τ). The quantum yield quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. A comprehensive understanding and accurate measurement of these parameters are paramount for the rational design and application of fluorescent compounds in research and development.

Quantum Yield of this compound

As of the date of this publication, specific experimental data for the fluorescence quantum yield of this compound is not available in the reviewed scientific literature. However, the quantum yields of structurally related hydroxynaphthoic acid derivatives have been reported, and these values are often highly dependent on the solvent environment and the specific substitution pattern on the naphthalene ring.

For illustrative purposes, the following table provides a template for how such data would be presented. The values are hypothetical and should be replaced with experimental data once available.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |

| This compound | Ethanol | TBD | TBD | TBD | [Experimental Data] |

| This compound | Dioxane | TBD | TBD | TBD | [Experimental Data] |

| This compound | Water (pH 7.4) | TBD | TBD | TBD | [Experimental Data] |

TBD: To be determined experimentally.

Fluorescence Lifetime of this compound

The following table serves as a template for the presentation of fluorescence lifetime data.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Lifetime (τ) (ns) | Reference |

| This compound | Ethanol | TBD | TBD | TBD | [Experimental Data] |

| This compound | Dioxane | TBD | TBD | TBD | [Experimental Data] |

| This compound | Water (pH 7.4) | TBD | TBD | TBD | [Experimental Data] |

TBD: To be determined experimentally.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[1]

Principle: If a solution of the sample and a solution of a standard have the same absorbance at the same excitation wavelength, it is assumed that they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then directly proportional to the ratio of their quantum yields.[1]

Equation:

The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

Detailed Methodology:

-

Selection of a Reference Standard: Choose a reference standard with a well-characterized quantum yield that absorbs and emits in a similar spectral range as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) and Rhodamine 6G in ethanol (Φ = 0.95) are common standards.

-

Solvent Selection: Whenever possible, use the same solvent for both the sample and the reference to minimize errors related to refractive index differences. The solvent should be of spectroscopic grade and should not absorb at the excitation or emission wavelengths.

-

Preparation of Stock Solutions: Prepare stock solutions of the sample and the reference standard with high accuracy.

-

Preparation of a Series of Dilutions: Prepare a series of dilutions of both the sample and the reference standard in the chosen solvent. The absorbances of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]

-

Absorbance Measurements: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the selected excitation wavelength.

-

Fluorescence Measurements: Record the corrected fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength must be the same as that used for the absorbance measurements. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

Data Analysis:

-

Integrate the area under each corrected fluorescence emission spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference standard.

-

Determine the slope of the resulting linear plots for both the sample (Grad_s) and the reference (Grad_r).

-

Calculate the quantum yield of the sample using the equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s^2 / n_r^2).[2]

-

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and precise technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[3][4]

Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED). The time difference between the excitation pulse and the detection of the first fluorescence photon is measured for a large number of excitation events. A histogram of these time differences is constructed, which represents the fluorescence decay profile.[4][5]

Detailed Methodology:

-

Instrument Setup: The core components of a TCSPC system include a pulsed light source, a sample holder, emission filters, a fast and sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics (a time-to-amplitude converter and a multichannel analyzer).[6]

-